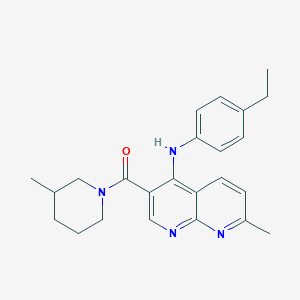

(4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-18-8-10-19(11-9-18)27-22-20-12-7-17(3)26-23(20)25-14-21(22)24(29)28-13-5-6-16(2)15-28/h7-12,14,16H,4-6,13,15H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYUGJRKOYNWJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC(C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A naphthyridine core , which is known for its pharmacological properties.

- An ethylphenyl group , which may enhance lipophilicity and biological activity.

- A 3-methylpiperidinyl moiety , contributing to its interaction with biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. The compound has been tested for both antibacterial and antifungal activities. In vitro studies have shown that derivatives related to this compound can inhibit the growth of various bacterial strains, including resistant strains, making them candidates for antibiotic development.

Cytotoxicity

Cytotoxicity assessments have been performed using different cell lines. The results suggest that the compound exhibits selective toxicity against cancer cells while displaying lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents.

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are pivotal in neurodegenerative diseases such as Alzheimer's. Preliminary studies suggest that compounds similar to (4-((4-Ethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone may inhibit acetylcholinesterase (AChE), thus potentially improving cognitive function in affected individuals .

The mechanism by which this compound exerts its biological effects involves:

- Binding to specific enzymes or receptors , modulating their activity.

- Inhibition of inflammatory pathways , which may contribute to its anti-inflammatory properties.

The interactions at the molecular level suggest a complex interplay between the compound and various biological targets, warranting further investigation into its pharmacodynamics.

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of naphthyridine derivatives:

| Study Focus | Findings |

|---|---|

| Antimicrobial Testing | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Selective cytotoxic effects observed in cancer cell lines with minimal effects on normal cells. |

| Cholinesterase Inhibition | Potential AChE inhibition with implications for Alzheimer's treatment. |

One notable case study involved synthesizing and testing a series of naphthyridine derivatives, including our compound of interest. The study highlighted the enhanced biological activity attributed to specific structural modifications, such as the incorporation of the ethylphenyl group .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine structures, including this compound, exhibit significant antimicrobial properties. Studies have shown that it can effectively combat bacterial and fungal infections. For instance, derivatives were synthesized and tested against common pathogens using standard evaluation methods to determine their Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Bacterial Strains Tested | MIC (µg/mL) |

|---|---|---|

| N-(4-Ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | E. coli | 32 |

| N-(4-Ethylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine | S. aureus | 16 |

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Study: A study evaluated the cytotoxic effects of the compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating notable IC50 values indicating effective growth inhibition.

Potential in Drug Development

Given its diverse biological activities, this compound is being explored as a lead candidate in drug development programs targeting infectious diseases and cancer therapeutics. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Basic naphthyridine structure | Antibacterial, anti-inflammatory |

| 7-Methyl-N-(4-methoxyphenyl)-1,8-naphthyridin-4-amine | Methoxy substitution | Anticancer |

| (4-Ethylphenyl)amino derivatives | Ethylphenyl substituent | Antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.